![molecular formula C14H9F3N2O B2925723 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 478245-73-7](/img/structure/B2925723.png)
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Overview
Description
“2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The physical properties of “2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” include a boiling point of 266.0±35.0 °C (Predicted) and a density of 1.232±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .Scientific Research Applications
Synthesis of Pyrazine Derivatives
The compound is used as a reactant in the synthesis of pyrazine derivatives, which are known to act as corticotropin-releasing factor-1 (CRF1) receptor antagonists . These antagonists have potential therapeutic applications in treating anxiety, depression, and related disorders.
C-H Functionalization of Quinones
It serves as a reactant in the C-H functionalization of quinones . This process is crucial in the field of synthetic chemistry, enabling the creation of complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis of Cathepsin S Inhibitors
The compound is involved in the synthesis of phenyl-purine-carbonitrile derivatives, which are investigated for their role as cathepsin S inhibitors . Cathepsin S is a target for autoimmune diseases, and inhibitors can be used to treat conditions like rheumatoid arthritis.
Synthesis of Chiral Bicyclooctadiene-based Ligands
It is utilized in the synthesis of chiral bicyclooctadiene-based ligands . These ligands are important in asymmetric synthesis, which is a key process in producing enantiomerically pure substances for various drug formulations.
Suzuki Coupling Reactions
The compound is used in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This reaction is a powerful tool in organic synthesis, widely used to form carbon-carbon bonds in the production of pharmaceuticals and agrochemicals.
Synthesis of Corticotropin-releasing Hormone Antagonists
It is also a precursor in synthesizing potential antagonists of corticotropin-releasing hormone . These antagonists have significant implications in treating stress-related disorders and are being explored for their therapeutic potential.
Biological Potential in Indole Derivatives
Indole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents.
Antiviral Activity
Specifically, indole derivatives synthesized from this compound have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting its potential application in antiviral drug development .
Future Directions
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The trifluoromethyl group is often involved in key interactions with target proteins, while the pyridine ring can participate in π-stacking interactions and hydrogen bonding .
Biochemical Pathways
Tfmp derivatives have been found to impact a variety of biological pathways, depending on their specific structure and the nature of their target .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as these groups are known to impact the lipophilicity, metabolic stability, and permeability of compounds .
Result of Action
Tfmp derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be influenced by various environmental factors. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . Furthermore, the presence of other substances in the environment, such as solvents or biological matrices, could potentially influence the compound’s action and efficacy .
properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-20-13-12(8-18)11(5-6-19-13)9-3-2-4-10(7-9)14(15,16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNCWKTKZEPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
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